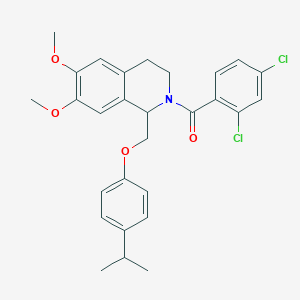![molecular formula C13H15N3O3 B2395327 Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate CAS No. 2247206-50-2](/img/structure/B2395327.png)
Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate, also known as MPAA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPAA is a pyrazole-based compound that has been synthesized using various methods. The compound has been found to exhibit potent biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate has been shown to inhibit the phosphorylation of Akt and the activation of NF-κB, leading to the inhibition of cell proliferation and the induction of apoptosis. The compound has also been found to inhibit the expression of pro-inflammatory cytokines by suppressing the activation of NF-κB.
Biochemical and Physiological Effects:
Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate has been found to exhibit potent biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate has also been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate has several advantages as a potential therapeutic agent, including its potent biological activities and its ability to inhibit various signaling pathways. The compound has been found to be relatively easy to synthesize, making it a promising candidate for drug development. However, there are also limitations to using Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate, including further studies to understand its mechanism of action and its potential therapeutic applications. The compound has shown promise as a potential anti-cancer, anti-inflammatory, and neuroprotective agent, and further studies are needed to fully explore its therapeutic potential. In addition, studies are needed to determine the optimal dosage and administration of Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate for different diseases and to evaluate its safety and toxicity in vivo.
Synthesemethoden
Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate can be synthesized using various methods, including the reaction of 1-methyl-3-phenoxypyrazole with chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with methylamine to obtain Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate. Other methods involve the use of different reagents and catalysts, such as sodium hydride and N,N-dimethylformamide.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been found to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-16-9-11(14-8-12(17)18-2)13(15-16)19-10-6-4-3-5-7-10/h3-7,9,14H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLYOPVEWNWGGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC2=CC=CC=C2)NCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-phenylphenyl)furan-2-one](/img/structure/B2395246.png)
![Ethyl 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B2395247.png)
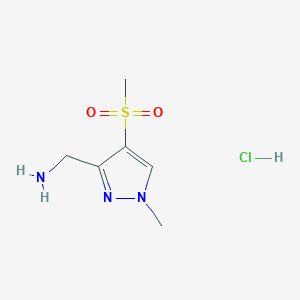
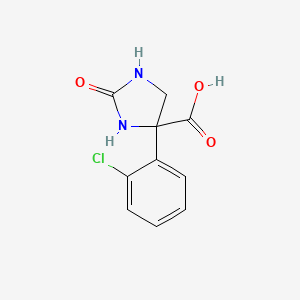
![Methyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2395255.png)

![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/no-structure.png)
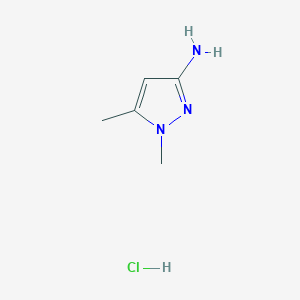
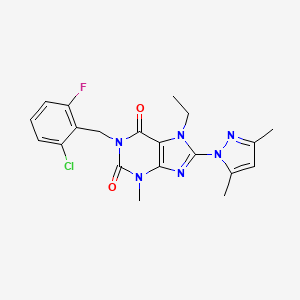
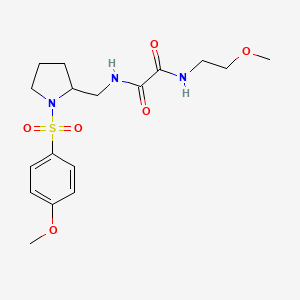

![N6-benzyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2395263.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-benzylacetamide](/img/structure/B2395265.png)
